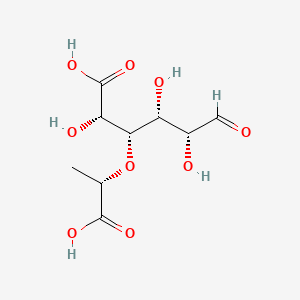
4-O-(1-Carboxyethyl)glucuronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-(1-Carboxyethyl)glucuronic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H14O9 and its molecular weight is 266.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Drug Development : The compound is utilized in drug development, particularly in the design of prodrugs that enhance the bioavailability and therapeutic efficacy of active pharmaceutical ingredients. For instance, PEGylated glucuronides have been shown to improve the pharmacokinetic profiles of anticancer agents, leading to better therapeutic outcomes in preclinical models .
Antitumor Activity : In vivo studies have demonstrated that 4-O-(1-Carboxyethyl)glucuronic acid exhibits significant antitumor activity. In xenograft models, it has been reported to inhibit tumor growth by up to 60% at doses of 20 mg/kg, making it a promising candidate for cancer therapy.
Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in models of induced arthritis. Studies indicate significant reductions in paw swelling and inflammatory cytokines following treatment, suggesting its utility in managing inflammatory diseases.
Biochemical Applications
Metabolic Studies : this compound is involved in metabolic pathways as a conjugate that facilitates the detoxification and excretion of various substances. Its role in the metabolism of flavonoids and phenolic compounds has been documented, highlighting its importance in pharmacology and toxicology .
Glycosylation Reactions : The compound serves as a substrate for glycosylation reactions, which are critical in synthesizing more complex carbohydrates and glycoproteins. This application is particularly relevant in biotechnological processes aimed at producing biologically active compounds .
Case Study 1: Cancer Treatment
- Objective : Evaluate anticancer effects in breast cancer models.
- Results : Significant apoptosis induction was observed in cancer cells treated with this compound, with minimal effects on normal cells. This suggests a selective action that could minimize side effects during cancer therapy.
Case Study 2: Infection Control
- Objective : Assess antimicrobial efficacy against resistant bacterial strains.
- Results : The compound demonstrated effective inhibition of growth in multi-drug resistant bacterial strains, indicating its potential as an antimicrobial agent.
Data Tables
| Application Area | Specific Use Cases | Observed Effects |
|---|---|---|
| Pharmaceutical | Drug development | Enhanced bioavailability |
| Antitumor activity | Up to 60% tumor growth inhibition | |
| Anti-inflammatory effects | Significant reduction in inflammation | |
| Biochemical | Metabolic studies | Role in detoxification |
| Glycosylation reactions | Synthesis of complex carbohydrates |
Eigenschaften
CAS-Nummer |
75195-61-8 |
|---|---|
Molekularformel |
C9H14O9 |
Molekulargewicht |
266.2 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-3-[(1S)-1-carboxyethoxy]-2,4,5-trihydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C9H14O9/c1-3(8(14)15)18-7(6(13)9(16)17)5(12)4(11)2-10/h2-7,11-13H,1H3,(H,14,15)(H,16,17)/t3-,4-,5+,6-,7-/m0/s1 |
InChI-Schlüssel |
DSSRPHTYSGHGMY-ZYNSJIGGSA-N |
SMILES |
CC(C(=O)O)OC(C(C(C=O)O)O)C(C(=O)O)O |
Isomerische SMILES |
C[C@@H](C(=O)O)O[C@@H]([C@@H]([C@H](C=O)O)O)[C@@H](C(=O)O)O |
Kanonische SMILES |
CC(C(=O)O)OC(C(C(C=O)O)O)C(C(=O)O)O |
Synonyme |
4-O-(1-carboxyethyl)glucuronic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















